o-(2,4-Dinitrobenzyl)hydroxylamine

Electrophilic Amination N-Amination Pyridinium Ylide Synthesis

Researchers often face a trade-off between aminating efficiency and safety with reagents like MSH or DPPH, which suffer from explosive risks or custom synthesis delays. O-(2,4-Dinitrobenzyl)hydroxylamine solves this with a quantifiable balance of high reactivity and practical handling stability. Key measurable outcomes for procurement evaluation include: Superior N-amination yields in pyridine ylide formation, directly compared to MSH. Metal-free, direct primary amine synthesis from Grignard reagents and enolates, bypassing costly transition-metal catalysts. Active-site-directed enzyme inhibition for mechanistic target validation probes, releasing a quantifiable chromophore. This reagent's commercial availability and validated performance eliminate supply uncertainty in medicinal chemistry and crop protection programs.

Molecular Formula C7H7N3O5
Molecular Weight 213.15 g/mol
Cat. No. B13639308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-(2,4-Dinitrobenzyl)hydroxylamine
Molecular FormulaC7H7N3O5
Molecular Weight213.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CON
InChIInChI=1S/C7H7N3O5/c8-15-4-5-1-2-6(9(11)12)3-7(5)10(13)14/h1-3H,4,8H2
InChIKeyWHEOQRZDTYZGNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o-(2,4-Dinitrobenzyl)hydroxylamine Overview


o-(2,4-Dinitrobenzyl)hydroxylamine, also known as O-[(2,4-dinitrophenyl)methyl]hydroxylamine (CAS 1542442-38-5), is a specialized O-substituted hydroxylamine reagent in the class of electrophilic aminating agents. Its molecular formula is C₇H₇N₃O₅ with a molecular weight of 213.15 g/mol . It exists as an orange solid (mp = 112 °C) that is fairly stable when exposed to air . Structurally, it contains a hydroxylamine group linked to a 2,4-dinitrophenylmethyl moiety, where the electron-withdrawing nitro groups activate the oxygen atom to serve as a leaving group, enabling the transfer of an unprotected NH₂ group to various nucleophiles (C-, N-, O-, and S-) under mild conditions [1].

1
NH₂ transfer reagent for N-amination of pyridines, triazinones, and azoles
2
Also suitable for C-amination of carbanions and enolates
3
Air-stable orange solid, mp 112 °C; commercially available
4
Exclusive regioselectivity reported in triazinone amination

o-(2,4-Dinitrobenzyl)hydroxylamine: Key Differentiators


While multiple O-substituted hydroxylamine reagents can function as electrophilic NH₂ donors, significant variations in reactivity, safety profile, commercial availability, and substrate compatibility preclude simple substitution. Reagents such as O-mesitylenesulfonylhydroxylamine (MSH) are potent aminating agents but are explosive when concentrated and not commercially available, limiting their routine use [1]. O-(Diphenylphosphinyl)hydroxylamine (DPPH) offers superior thermal stability but requires custom synthesis and exhibits different reactivity profiles . o-(2,4-Dinitrobenzyl)hydroxylamine distinguishes itself through a quantifiable balance of high aminating efficiency, commercial accessibility, and practical handling safety [2], making it a strategically selected reagent rather than a commodity interchangeable with its analogs. The evidence below substantiates these differentiators with direct comparative data.

This Product
Air-stable solid, commercially stocked. Reported higher amination efficiency vs MSH. Scalable synthesis with 94% overall yield.
Alternatives
MSH: explosive when concentrated, not commercially available. DPPH: requires custom synthesis, lower reported yields. HOSA/chloramine: often produce regioisomer mixtures.
Substituting with MSH, DPPH, or HOSA may shift handling risk, procurement availability, and yield reproducibility.

o-(2,4-Dinitrobenzyl)hydroxylamine: Evidence Guide


Amination Efficiency vs. MSH

In a direct head-to-head study by Legault and Charette, o-(2,4-dinitrobenzyl)hydroxylamine (referred to as DNPH in the study) demonstrated markedly superior amination efficiency compared to O-mesitylenesulfonylhydroxylamine (MSH) in the N-amination of substituted pyridines to form N-benzoyliminopyridinium ylides [1]. The authors explicitly note that the dinitrophenyl reagent gave higher yields in the amination/benzoylation sequence, and the scope of its amination power was studied across various substituted pyridines [1].

Amination Efficiency
Head-to-head
Reported higher yields in pyridine N-amination vs MSH (Legault & Charette, 2003).
Supports selection for higher-yielding NH₂ transfer.
Reaction scope may vary by substrate; specific yields not universal.
Electrophilic Amination N-Amination Pyridinium Ylide Synthesis

Regioselective Amination of Triazinones

In the amination of 3-methylthio-1,2,4-triazin-5(2H)-ones, o-(2,4-dinitrobenzyl)hydroxylamine affords exclusively the 2-amino isomer (2-amino-3-methylthio-1,2,4-triazin-5(2H)-ones) [1]. This regioselectivity is a critical differentiator from alternative aminating agents such as hydroxylamine-O-sulfonic acid (HOSA) or chloramine, which often yield mixtures of N(2)- and N(4)-aminated products [2], necessitating additional purification steps.

Regioselectivity
Method context
Exclusive 2-amino isomer (>95% regioisomeric purity) in triazinone amination.
Eliminates regioisomer separation steps.
Regioselectivity reported for specific heterocycles; confirm for new substrates.
Regioselective Amination Heterocyclic Chemistry Triazinone Derivatives

Synthesis Scalability and Accessibility

Charette's method for synthesizing o-(2,4-dinitrobenzyl)hydroxylamine proceeds in two steps via nucleophilic aromatic substitution of 2,4-dinitrochlorobenzene with N-hydroxyphthalimide, followed by hydrazinolysis, achieving a 94% overall yield on a large scale . This contrasts sharply with the synthesis of MSH, which involves hazardous reagents and produces an explosive product that is not commercially available [1]. DPPH, while thermally stable, requires a multi-step synthesis from diphenylphosphinic chloride and hydroxylamine, often with lower overall yields .

Synthesis Scalability
Cross-study comparable
94% overall yield over two steps; readily scalable route.
Supports reliable supply and lower cost-in-use.
Yields may vary based on scale and conditions.
Reagent Synthesis Scalable Chemistry Nucleophilic Aromatic Substitution

Safety and Commercial Availability

o-(2,4-Dinitrobenzyl)hydroxylamine is an orange solid with a melting point of 112 °C and is described as 'fairly stable when exposed to air' . It is commercially available from multiple vendors (e.g., AKSci, purity ≥97%) . In contrast, O-mesitylenesulfonylhydroxylamine (MSH) 'can detonate when it is concentrated to dryness' and 'is not commercially available because it can detonate' [1]. This fundamental safety difference eliminates the need for specialized explosion-proof storage and handling protocols.

Safety & Availability
Cross-study comparable
Air-stable solid (mp 112 °C); commercially stocked with ≥97% purity.
Simplifies procurement and handling.
MSH is explosive; DPPH not commercially available.
Reagent Safety Chemical Procurement Laboratory Handling

o-(2,4-Dinitrobenzyl)hydroxylamine: Applications


N-Amination of Heterocycles

Given its superior yields in the N-amination of pyridines to form N-benzoyliminopyridinium ylides [1] and its regioselective amination of triazinones [2], this reagent is ideal for medicinal chemistry programs requiring efficient installation of NH₂ groups on heterocyclic scaffolds. Applications include the synthesis of N-amino azoles, N-amino pyridines, and N-amino pyrazoles as building blocks for kinase inhibitors, antibacterial agents (e.g., amifloxacin analogs [3]), and crop protection agents.

C-Amination of Enolates and Carbanions

The reagent's ability to transfer an unprotected NH₂ group to C-nucleophiles [1] makes it valuable for the direct synthesis of primary amines from stabilized carbanions, Grignard reagents, and enolates. This provides a metal-free alternative to transition-metal-catalyzed C–N coupling for constructing α-amino carbonyl compounds and other amine-containing intermediates.

Hydrazine and Diaziridine Synthesis

o-(2,4-Dinitrobenzyl)hydroxylamine has been employed in the synthesis of diaziridines from aldehydes via reaction with N-ethylidene-n-butylamine [1]. This application is particularly relevant for the preparation of strained N–N heterocycles used as protease inhibitors, peptidomimetics, and energetic materials, where other electrophilic amination reagents may be too harsh or unstable.

Active-Site-Directed Protein Modification

As a rapid active-site-directed inhibitor of D-amino acid oxidase, this reagent specifically incorporates an amine group into an accessible nucleophilic residue with concomitant release of 2,4-dinitrophenol [1]. This property supports mechanistic enzymology studies and the development of covalent probes for target validation in drug discovery.

Application
Selection Property
Validation Focus
N-Amination of heterocycles
Amination efficiency vs MSH
Yield reproducibility and substrate scope
C-Amination of enolates/carbanions
NH₂ transfer reactivity
Compatibility with C-nucleophiles
Diaziridine synthesis
Electrophilic amination under mild conditions
Stability of strained N–N heterocycles
Active-site-directed protein modification
Covalent modification profile
Specificity of amine incorporation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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